molecular formula C9H11NO B8355564 3-(6-Methyl-2-pyridyl)propanal

3-(6-Methyl-2-pyridyl)propanal

Cat. No. B8355564
M. Wt: 149.19 g/mol
InChI Key: RPTOMTBPGIMKNS-UHFFFAOYSA-N
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Patent
US05955440

Procedure details

A solution of DMSO (1.78 g, 22.9 mmol) in dichloromethane (4mL) was added dropwise over 3 min into solution of oxalyl chloride (11.3 mmol) in dichloromethane (6 mL) cooled to -78° C. under nitrogen. The reaction mixture was stirred for 5 min when 3-(6-methyl-2-pyridyl)propanol (1.57 g, 10.4 mmol) in dichloromethane (20 mL) was added over 5 min. The stirring continued for 20 min at -78° C. and triethylamine (8 ml) was added resulting in dark slurry. The cooling bath was removed and after 3 hr, the reaction mixture was quenched with brine followed by dichloromethane extraction (3×). After solvent removal, the dark residue was purified by column chromatography (silica gel, ethyl acetate) yielding a yellow oil (77%). MS (DCI) (M+H)+ at m/z 150.
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Yield
77%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1[N:17]=[C:16]([CH2:18][CH2:19][CH2:20][OH:21])[CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[CH3:11][C:12]1[N:17]=[C:16]([CH2:18][CH2:19][CH:20]=[O:21])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
11.3 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CCCO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
resulting in dark slurry
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
followed by dichloromethane extraction (3×)
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the dark residue was purified by column chromatography (silica gel, ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)CCC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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